molecular formula C8H8N2O B12866492 1-Benzofuran-4,6-diamine CAS No. 705928-19-4

1-Benzofuran-4,6-diamine

Katalognummer: B12866492
CAS-Nummer: 705928-19-4
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: HFVOMTWTNZIGRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-4,6-diamine is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with two amino groups attached at the 4th and 6th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4,6-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization and subsequent amination to introduce the amino groups at the desired positions .

Industrial Production Methods: Industrial production methods for benzofuran-4,6-diamine often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Benzofuran-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran-4,6-diamine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzofuran-4,6-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to its biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound without amino groups.

    Benzothiophene: A similar structure with a sulfur atom replacing the oxygen in the furan ring.

    Indole: A compound with a nitrogen atom in the five-membered ring instead of oxygen.

Uniqueness: Benzofuran-4,6-diamine is unique due to the presence of amino groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Eigenschaften

CAS-Nummer

705928-19-4

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

1-benzofuran-4,6-diamine

InChI

InChI=1S/C8H8N2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H,9-10H2

InChI-Schlüssel

HFVOMTWTNZIGRD-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=CC(=CC(=C21)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.